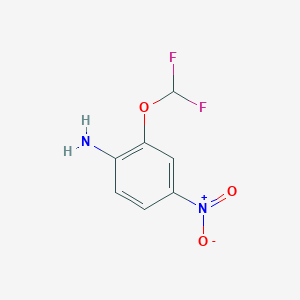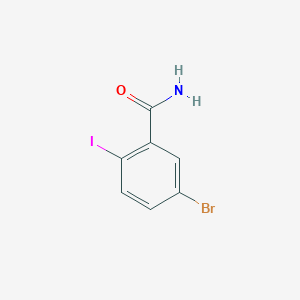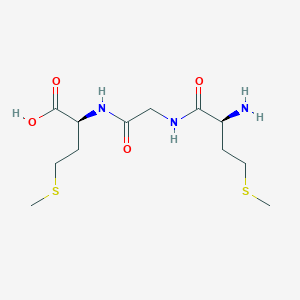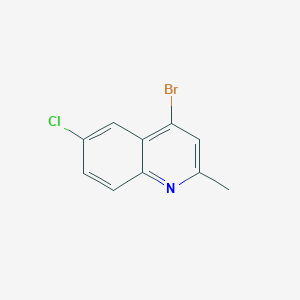
4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline
Vue d'ensemble
Description
4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline is a chemical compound with the molecular formula C13H15N3 and a molecular weight of 213.28 .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters. They were treated with hydrazine hydrate in ethanol under reflux to give compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15N3/c14-10-7-5-9 (6-8-10)13-11-3-1-2-4-12 (11)15-16-13 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Photocatalysis in Arylation
Saritha, Annes, and Ramesh (2021) demonstrated the application of 4CzIPN, a carbazole-based photocatalyst, in the highly regioselective arylation of 2H-indazole derivatives. This study highlighted a synthetic route involving safe and accessible aniline precursors for radical reactions, suggesting potential applications in photocatalysis and organic synthesis (Saritha, Annes, & Ramesh, 2021).
Electroluminescent Properties
Jin et al. (2020) explored the synthesis and characterization of compounds including N,N-diphenyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline. Their work focused on the electroluminescent properties of these compounds, indicating potential applications in organic light-emitting diodes (OLEDs) (Jin et al., 2020).
Applications in Organic Synthesis
Soga, Niwa, and Shiraishi (1980) researched the synthesis of 1-substituted 3-(dialkylaminoalkoxy)-4,5,6,7-tetrahydro-1H-indazoles, demonstrating the compound's versatility in organic synthesis (Soga, Niwa, & Shiraishi, 1980).
Novel Polymer Synthesis for Solar Cells
Shahhosseini et al. (2016) synthesized a novel monomer, 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, for the electrochemical synthesis of a polymer used in dye-sensitized solar cells. This indicates potential applications in renewable energy technologies (Shahhosseini et al., 2016).
In Vitro Antibacterial Evaluation
Khan et al. (2017) synthesized and evaluated 4,5-dihydro-1H-indazoles for their in-vitro antibacterial potential, suggesting possible applications in antimicrobial research (Khan et al., 2017).
Photoluminescent Copper(I) Complexes
Manbeck, Brennessel, and Eisenberg (2011) investigated photoluminescent copper(I) complexes involving 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline. Their research has implications for the development of photoluminescent materials (Manbeck, Brennessel, & Eisenberg, 2011).
Antioxidant Properties
Polo et al. (2016) conducted a study on tetrahydroindazoles, assessing their in vitro antioxidant activity. This research points to potential health-related applications of compounds like 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline in antioxidant therapies (Polo et al., 2016).
Synthesis of Free Radical Scavenging Pyrimido-Fused Indazoles
Palaniraja et al. (2016) developed a metal-free synthesis of pyrimido-fused indazoles, exploring their applications as free radical scavengers and in fluorescence studies. This suggests their utility in chemical sensing and antioxidant research (Palaniraja et al., 2016).
Safety and Hazards
Mécanisme D'action
Target of Action
Indazole derivatives, which include this compound, have been found to interact with a variety of targets, includingCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play crucial roles in cell cycle regulation and response to DNA damage .
Mode of Action
It is suggested that indazole derivatives can inhibit, regulate, and/or modulate their target kinases . This modulation can affect the cell cycle and DNA damage response, potentially leading to the treatment of diseases such as cancer .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell cycle regulation and dna damage response .
Result of Action
Based on the potential targets and mode of action, it can be inferred that this compound may influence cell cycle regulation and dna damage response, potentially leading to anti-cancer effects .
Propriétés
IUPAC Name |
4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c14-10-7-5-9(6-8-10)13-11-3-1-2-4-12(11)15-16-13/h5-8H,1-4,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHBWYMEMZIJMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(1,3,5-Trimethyl-1H-pyrazol-4-YL)methyl]propan-2-amine](/img/structure/B1439044.png)


![1-methyl-2-{[(2-nitrophenyl)methyl]sulfanyl}-1H-imidazole](/img/structure/B1439048.png)
![3-Iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1439049.png)
![tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B1439050.png)




![1-Chloro-7-nitropyrrolo[1,2-a]pyrazine](/img/structure/B1439062.png)
![2-[(4-Aminobenzyl)thio]benzoic acid](/img/structure/B1439064.png)